molecular formula C22H25ClN2O2 B13775252 [1-(1-ethynylcyclohexyl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride CAS No. 65226-03-1

[1-(1-ethynylcyclohexyl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride

Cat. No.: B13775252
CAS No.: 65226-03-1
M. Wt: 384.9 g/mol
InChI Key: SURNCZOLYRDTSJ-UHFFFAOYSA-N
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Description

[1-(1-ethynylcyclohexyl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride: is a synthetic compound with a unique structure that combines an azetidine ring, a cyclohexyl group, and a naphthyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(1-ethynylcyclohexyl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride typically involves multiple steps, starting with the preparation of the azetidine ring. The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor. The ethynylcyclohexyl group is then introduced via an alkylation reaction. The final step involves the formation of the naphthyl carbamate moiety through a carbamation reaction using naphthyl isocyanate .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency. The purification process typically involves recrystallization or chromatography techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

[1-(1-ethynylcyclohexyl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[1-(1-ethynylcyclohexyl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [1-(1-ethynylcyclohexyl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in metabolic processes or interact with receptors to alter signal transduction pathways .

Comparison with Similar Compounds

[1-(1-ethynylcyclohexyl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride: can be compared with other similar compounds, such as:

  • [1-(1-ethynylcyclohexyl)azetidin-1-ium-3-yl] N-phenylcarbamate;chloride
  • [1-(1-ethynylcyclohexyl)azetidin-1-ium-3-yl] N-benzylcarbamate;chloride
  • [1-(1-ethynylcyclohexyl)azetidin-1-ium-3-yl] N-tolylcarbamate;chloride

These compounds share similar structural features but differ in the substituents attached to the azetidine ring. The unique combination of the naphthyl carbamate moiety in This compound may confer distinct properties and applications .

Properties

CAS No.

65226-03-1

Molecular Formula

C22H25ClN2O2

Molecular Weight

384.9 g/mol

IUPAC Name

[1-(1-ethynylcyclohexyl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride

InChI

InChI=1S/C22H24N2O2.ClH/c1-2-22(13-6-3-7-14-22)24-15-18(16-24)26-21(25)23-20-12-8-10-17-9-4-5-11-19(17)20;/h1,4-5,8-12,18H,3,6-7,13-16H2,(H,23,25);1H

InChI Key

SURNCZOLYRDTSJ-UHFFFAOYSA-N

Canonical SMILES

C#CC1(CCCCC1)[NH+]2CC(C2)OC(=O)NC3=CC=CC4=CC=CC=C43.[Cl-]

Origin of Product

United States

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